3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
The compound “3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . This class of compounds is known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are typically characterized by the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Energetic Materials
Overview: Energetic materials play a crucial role in propulsion systems, explosives, and pyrotechnics. The compound you’ve mentioned exhibits promising characteristics for such applications.
Key Features:- Compound 5 : Demonstrates excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). Comparable to the secondary-explosive benchmark CL-20, it could serve as a secondary explosive .
- Azo Compound 10 : Boasts remarkable density (1.91 g/cm³), excellent thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa). It outperforms existing heat-resistant explosives .
Novel Functionalized Thiazoles
Overview: Thiazoles are versatile heterocyclic compounds with diverse applications. The compound you’ve mentioned contributes to this field.
Key Features:- One-Step Synthesis : The compound can be synthesized efficiently via a one-pot, catalyst-free procedure at room temperature. This methodology yields excellent results .
PARP Enzyme Inhibition
Overview: Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair and cell survival. Inhibiting them has therapeutic implications.
Key Features:- [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold : Acts as a versatile nicotinamide mimic, allowing nanomolar inhibition of different PARP enzymes. This scaffold holds promise for drug development .
Future Directions
The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction in the future . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .
properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S.BrH/c1-25-14-4-2-3-12(9-14)16-18-19-17-21(16)20-15(10-26-17)11-5-7-13(8-6-11)22(23)24;/h2-9H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHJIBRYGXDOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide |
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